![molecular formula C9H13N3 B1434704 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1598036-14-6](/img/structure/B1434704.png)

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Overview

Description

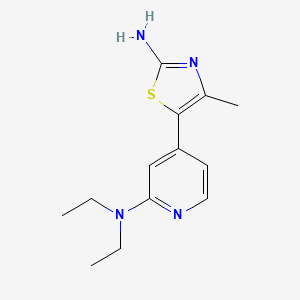

“2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the linear formula C9H13O1N3 . It is also known as "Ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl ether" .

Synthesis Analysis

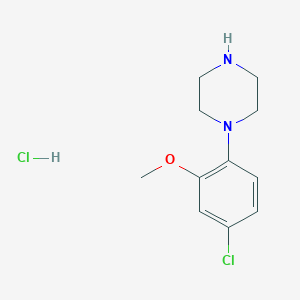

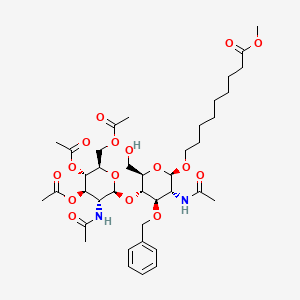

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be represented by the SMILES string CCOC1=NC=C2C(CCNC2)=N1 . The InChI key for this compound is FUDBJZKNRNAAGU-UHFFFAOYSA-N .

Chemical Reactions Analysis

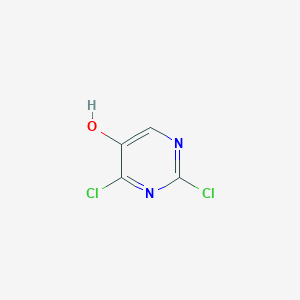

The reactivity of 2,4-dichloro-6-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines has been studied . Methylthio groups on the pyrimidine rings can be removed only using harsh conditions .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 206-211 °C (decomposition) . The compound’s empirical formula is C7H9N3 and its molecular weight is 208.09 .

Scientific Research Applications

Medicinal Chemistry Inhibitors Development

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been utilized in the development of kinase inhibitors, particularly as extracellular signal-regulated kinase (Erks) inhibitors. These compounds have shown potent and selective inhibition of Erk2 and have been effective in reducing phospho-RSK levels in HepG2 cells and tumor xenografts, indicating potential applications in cancer treatment .

Pharmaceutical Research PI3K/Akt Pathway Modulation

This compound has been involved in research targeting the PI3K/Akt pathway, which is often overactivated in various cancers. Compounds derived from 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been explored for their potential to modulate this pathway and may contribute to the response of cancers to mTOR inhibitors .

Organic Synthesis Intermediate for Heterocyclic Compounds

In organic chemistry, this compound serves as an intermediate for synthesizing heterocyclic compounds. It has been used to develop methods for creating 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

Chemical Properties Exploration

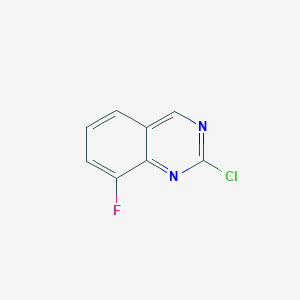

Drug Design EGFR Inhibitors

Novel derivatives of this compound have been synthesized and evaluated for their antitumor properties as potential EGFR inhibitors. This highlights its role in the design and development of new therapeutic agents .

Material Science Organic Intermediate

As an organic intermediate, 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is used in material science applications due to its structural versatility and reactivity .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk) pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

Mode of Action

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine interacts with its targets by inhibiting the Erk pathway . This inhibition results in the downregulation of phospho-RSK levels in HepG2 cells and tumor xenografts .

Biochemical Pathways

The compound affects the Erk signaling pathway, which is a part of the larger MAPK (Mitogen-Activated Protein Kinase) pathway . The downstream effects of this interaction include the regulation of various cellular processes, including growth, differentiation, and survival.

Result of Action

The molecular and cellular effects of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine’s action include the inhibition of the Erk pathway and the subsequent downregulation of phospho-RSK levels . This can lead to the suppression of tumor growth in HepG2 cells and tumor xenografts .

properties

IUPAC Name |

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJNDQGEKXHNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C2CNCCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)